Methyl 2-chloro-1,6-dioxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 2-chloro-1,6-dioxaspiro[2.5]octane-2-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro ring system, which consists of two rings sharing a single atom. The compound’s molecular formula is C9H13ClO4, and it has a molecular weight of 220.65 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of a suitable precursor with chloroformate under controlled conditions. One common method involves the reaction of 1,6-dioxaspiro[2.5]octane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-1,6-dioxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrolysis: Conducted under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of the corresponding carboxylic acid.
Oxidation and Reduction: Formation of oxidized or reduced derivatives.
Scientific Research Applications
Methyl 2-chloro-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule. The specific pathways involved depend on the nature of the target and the context of the reaction .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
- Methyl 2-chloro-5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
- Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate
Uniqueness
Methyl 2-chloro-1,6-dioxaspiro[2.5]octane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of a chlorine atom, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C8H11ClO4 |
---|---|
Molecular Weight |
206.62 g/mol |
IUPAC Name |
methyl 2-chloro-1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C8H11ClO4/c1-11-6(10)8(9)7(13-8)2-4-12-5-3-7/h2-5H2,1H3 |
InChI Key |
RMOVFOKBTLDQPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C2(O1)CCOCC2)Cl |
Origin of Product |
United States |
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